molecular formula C22H26N4O2 B6451772 4-{4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine CAS No. 2549036-56-6

4-{4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine

Cat. No.: B6451772
CAS No.: 2549036-56-6
M. Wt: 378.5 g/mol
InChI Key: CWACXTPICWYSMT-UHFFFAOYSA-N
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Description

4-{4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine is a synthetic compound known for its unique structure and versatile applications

Preparation Methods

Synthetic Routes and Reaction Conditions This compound is synthesized through a multi-step reaction involving the coupling of 5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole and 4-bromo-phenyl-morpholine. The reaction typically requires the presence of a base such as potassium carbonate and a coupling agent like palladium acetate, under a nitrogen atmosphere at elevated temperatures. The resulting intermediate is then purified and further reacted with morpholine to yield the final product.

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated flow reactors to maintain stringent reaction conditions and maximize yield. Industrial synthesis often involves optimization of solvent systems and reaction times to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions This compound is known to undergo several types of reactions, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions using sodium borohydride can modify the functional groups attached to the core structure.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, affecting the phenyl or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling, hydrides for reduction, and halogenated solvents for substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.

Major Products

The major products of these reactions can include modified derivatives with altered biological activity or enhanced chemical stability. For example, oxidized derivatives may exhibit different solubility profiles, while substituted products may possess unique binding affinities.

Scientific Research Applications

Chemistry In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new materials with tailored properties.

Biology

In biological research, it is studied for its potential as a ligand in receptor binding assays. The compound's affinity for certain biological targets makes it a useful tool in the study of cellular pathways and protein interactions.

Medicine

Medically, this compound shows promise in drug development. Its ability to bind to specific molecular targets could lead to the creation of new therapeutic agents for various diseases.

Industry

Industrially, this compound is explored for use in the development of advanced materials such as polymers and nanomaterials, which could have applications in electronics, coatings, and other high-tech fields.

Mechanism of Action

The compound's mechanism of action is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The pyridine and phenyl groups play a crucial role in binding, while the morpholine moiety enhances its solubility and bioavailability. This interaction can modulate biological pathways, leading to either activation or inhibition of specific cellular processes.

Comparison with Similar Compounds

Similar compounds include those with comparable structural features, such as:

  • 4-{4-[5-(Pyridin-2-yl)-tetrahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine

  • 4-{4-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine

Compared to these, 4-{4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]phenyl}morpholine stands out due to its unique combination of pyridine and octahydropyrrolo[3,4-b]pyrrole structures, which confer specific binding characteristics and chemical reactivity.

Each compound's uniqueness can be further explored in terms of binding affinities, reactivity patterns, and biological effects, allowing researchers to select the most suitable compound for their specific needs.

Hope this helps you dive deeper into the world of synthetic compounds. Anything else you'd like to know?

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-22(17-4-6-19(7-5-17)24-11-13-28-14-12-24)26-10-8-18-15-25(16-20(18)26)21-3-1-2-9-23-21/h1-7,9,18,20H,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWACXTPICWYSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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